
3-(Aminomethyl)-2-hydroxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-2-hydroxyhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxyhexanal can be achieved through several methods. One common approach involves the reaction of hexanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(aminomethyl)-2-hydroxyhexanoic acid, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the precursor to yield the desired product with high purity and yield.
化学反应分析
Types of Reactions
3-(Aminomethyl)-2-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(aminomethyl)-2-oxohexanal.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(aminomethyl)-2-hydroxyhexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(Aminomethyl)-2-oxohexanal
Reduction: 3-(Aminomethyl)-2-hydroxyhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(Aminomethyl)-2-hydroxyhexanal has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanal depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-2-hydroxyhexanoic acid: A structurally similar compound with an additional carboxylic acid group.
3-(Aminomethyl)-2-oxohexanal: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(Aminomethyl)-2-hydroxyhexanol: A reduced derivative with an alcohol group instead of an aldehyde group.
Uniqueness
3-(Aminomethyl)-2-hydroxyhexanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
3-(aminomethyl)-2-hydroxyhexanal |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3 |
InChI 键 |
DMGWHQVTNSRVPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CN)C(C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


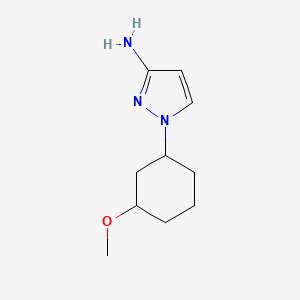
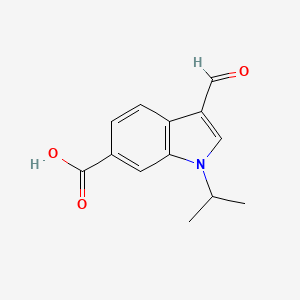
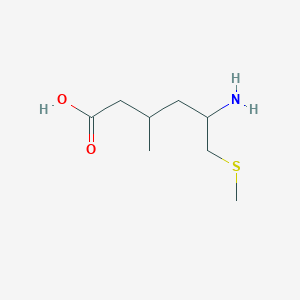
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
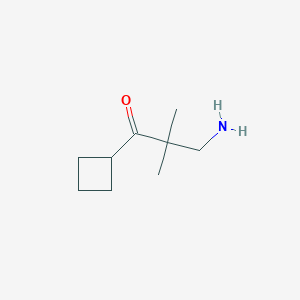
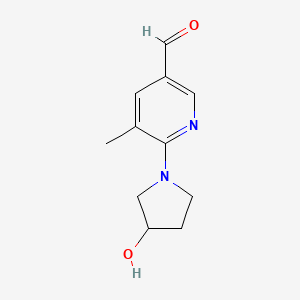
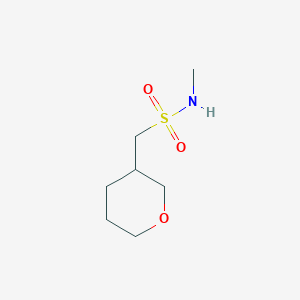

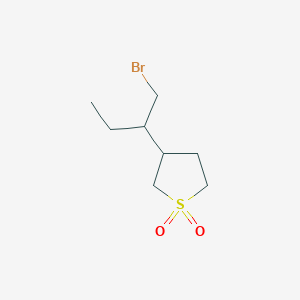
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
